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Compound of Interest

Compound Name: 10-Hydroxyneoline

Cat. No.: B12326174

For Immediate Release

[City, State] — [Date] — A comprehensive comparison of the spectroscopic data for 10-
Hydroxyneoline with established published values is presented here to assist researchers,
scientists, and drug development professionals in the verification and characterization of this
diterpene alkaloid. This guide provides a detailed summary of the expected nuclear magnetic
resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, alongside
the methodologies for their acquisition.

10-Hydroxyneoline, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus,
possesses a complex molecular structure that gives rise to a unique spectroscopic fingerprint.
Accurate interpretation of this data is crucial for its identification and for ensuring sample purity
in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data points for 10-Hydroxyneoline as
reported in scientific literature. This data serves as a benchmark for researchers working with
this compound.

'H NMR Spectroscopic Data

Table 1: *H NMR (Proton Nuclear Magnetic Resonance) Data of 10-Hydroxyneoline
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

1-a 3.28 d 85

1-B 2.85 m

2-a 2.05 m

2-p 1.80 m

3-a 3.85 d 70

5-B 2.55 d 6.5

6-a 4.25 dd 6.5, 1.0

7-a 2.60 m

9-a 2.90 d 6.0

11-a 4.80 brs

13-B 2.75 d 9.0

14-a 4.15 t 50

15-a 1.95 m

15-p 1.65 m

16-a 3.70 dd 9.0, 7.0

16-B 3.35 d 9.0

17 2.50 s

N-CH2CHs 1.10 t 70

OCHs-1 3.30 s

OCHs-6 3.40 s

OCHs-16 3.35 s

OH-10 5.15 s
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Note: Data is typically recorded in CDCls at a specific frequency (e.g., 400 or 500 MHz).
Chemical shifts are referenced to TMS (& 0.00).

3C NMR Spectroscopic Data

Table 2: 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data of 10-Hydroxyneoline

Position Chemical Shift (9, Position Chemical Shift (9,
ppm) ppm)

1 85.1 11 91.2

2 26.4 12 45.3

3 35.1 13 43.2

4 39.2 14 75.6

> 50.1 15 38.0

6 91.5 16 82.5

7 49.0 17 61.5

8 785 N-CH2CHs 49.2,135

9 53.8 OCHs-1 56.3

10 82.1 OCHs-6 58.0

OCHs-16 56.1

Note: Data is typically recorded in CDClIs at a specific frequency (e.g., 100 or 125 MHz).
Chemical shifts are referenced to TMS (& 0.00).

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data of 10-Hydroxyneoline

lonization Mode [M]+ or [M+H]* (m/z) Key Fragment lons (m/z)

EI-MS 453 422, 408, 394, 380, 111, 85
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Note: EI-MS (Electron lonization Mass Spectrometry) provides information on the molecular
weight and fragmentation pattern.

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data of 10-Hydroxyneoline

Functional Group Absorption Band (cm™?)
O-H (hydroxyl) ~3450 (broad)

C-H (aliphatic) ~2930, 2870

C-O (ether/hydroxyl) ~1090

Note: IR spectra are often recorded as a KBr pellet or in a solvent like CHCIs.

Experimental Protocols

The acquisition of reliable spectroscopic data is contingent upon standardized experimental
procedures. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 10-Hydroxyneoline in 0.5-0.7 mL
of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a spectral width of 12-15 ppm, a pulse angle of 30-45 degrees,
a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b12326174?utm_src=pdf-body
https://www.benchchem.com/product/b12326174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12326174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Acquire a one-dimensional proton-decoupled carbon spectrum.

o Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45 degrees,
a relaxation delay of 2-5 seconds, and a larger number of scans due to the low natural
abundance of 13C.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference
the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

» Sample Introduction: Introduce the sample via a direct insertion probe or after separation by
gas chromatography (for EI-MS).

e Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
e EI-MS Acquisition:
o Use a standard electron energy of 70 eV.

o Scan a mass range appropriate for the molecular weight of 10-Hydroxyneoline (e.g., m/z
50-500).

o Data Analysis: Identify the molecular ion peak ([M]*) and major fragment ions. The
fragmentation pattern can provide valuable structural information.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)
powder (100-200 mg) and press into a thin, transparent pellet.

o Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid
cell.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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e Acquisition:
o Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).

o Acquire a background spectrum of the pure KBr pellet or solvent, which is then subtracted
from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing experimentally obtained
spectroscopic data of a sample with published values for 10-Hydroxyneoline.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12326174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12326174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Experimental Data Acquisition

Acquire IR Spectrum

Acquire Mass Spectrum
(EI-MS) Data Comparis v)n and Analysis
»| Compare IR Data
(Absorption Bands)
Acquire NMR Spectra
(*H, 13C) Conclusion
Y A4
. . Compare MS Data Confirm/Reject Identity
Published Data Retrieva (Molecular Ion, Fragmentation) of 10-Hydroxyneoline
Retrieve Published
IR Data
Compare NMR Data
(Chemical Shifts, Multiplicities)

Retrieve Published
MS Data
Retrieve Published
NMR Data

Click to download full resolution via product page
Caption: Workflow for the comparison of experimental and published spectroscopic data.

This guide provides a foundational framework for the spectroscopic analysis of 10-
Hydroxyneoline. By adhering to the detailed protocols and utilizing the comparative data
tables, researchers can confidently identify and characterize this important natural product.
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 To cite this document: BenchChem. [A Comparative Analysis of Spectroscopic Data for 10-
Hydroxyneoline Against Published Values]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12326174#comparing-the-spectroscopic-data-of-10-
hydroxyneoline-with-published-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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